Ethyl 5-chloro-3-oxo-2,3-dihydro-1H-indazole-1-carboxylate
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Overview
Description
Ethyl 5-chloro-3-oxo-2,3-dihydro-1H-indazole-1-carboxylate is a synthetic organic compound belonging to the indazole family Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring This particular compound is characterized by the presence of an ethyl ester group, a chlorine atom at the 5-position, and a keto group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-chloro-3-oxo-2,3-dihydro-1H-indazole-1-carboxylate typically involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-chloro-3-oxo-2,3-dihydro-1H-indazole-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the keto group to a hydroxyl group or to remove the chlorine atom.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other substituents, such as amines or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols or dechlorinated derivatives .
Scientific Research Applications
Ethyl 5-chloro-3-oxo-2,3-dihydro-1H-indazole-1-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 5-chloro-3-oxo-2,3-dihydro-1H-indazole-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein . This can result in inhibition or activation of biological pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-chloro-3-oxo-2,3-dihydro-1H-indole-1-carboxylate: Similar structure but lacks the nitrogen atom in the indazole ring.
Methyl 5-chloro-3-oxo-2,3-dihydro-1H-indazole-1-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester group.
5-Chloro-3-oxo-2,3-dihydro-1H-indazole-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester group.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the ethyl ester group enhances its solubility and bioavailability, making it a valuable compound for various applications .
Biological Activity
Ethyl 5-chloro-3-oxo-2,3-dihydro-1H-indazole-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of anticancer and anti-inflammatory properties. This article reviews the current understanding of its biological activity based on diverse sources, including synthesis studies, biological evaluations, and molecular docking analyses.
- Molecular Formula : C10H9ClN2O3
- Molecular Weight : 240.64 g/mol
- CAS Number : 16105-24-1
- Density : 1.3 ± 0.1 g/cm³
- LogP : 1.46
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance, a study synthesized various indazole derivatives and evaluated their efficacy against several cancer cell lines, including A-549 (lung cancer), MCF-7 (breast cancer), and Hs-683 (brain cancer). The results indicated that certain derivatives exhibited significant cytotoxicity with IC50 values ranging from 0.1 to 1 μM, comparable to established chemotherapeutic agents like 5-fluorouracil and etoposide .
Table 1: Anticancer Activity of Indazole Derivatives
Compound | Cell Line | IC50 (μM) | Reference |
---|---|---|---|
Ethyl 5-chloro-3-oxo... | A-549 | 0.5 | |
Ethyl 5-chloro-3-oxo... | MCF-7 | 0.8 | |
Ethyl 5-chloro-3-oxo... | Hs-683 | 0.6 |
Molecular docking studies have been employed to understand the binding affinity of this compound to various protein targets associated with cancer progression. The compound showed strong interactions with protein kinases such as JAK3 and ROCK1, which are critical in cancer signaling pathways. This suggests that the compound may inhibit these kinases, leading to decreased cell proliferation and increased apoptosis in cancer cells .
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has been investigated for its anti-inflammatory effects. Research indicates that derivatives of indazole can inhibit cyclooxygenase (COX) enzymes, which play a significant role in inflammation. The compound's structure allows it to compete effectively with arachidonic acid for binding to COX enzymes, thus reducing the production of pro-inflammatory mediators .
Table 2: Anti-inflammatory Activity Comparison
Compound | COX Inhibition (%) | Reference |
---|---|---|
Ethyl 5-chloro... | >70% at 10 μM | |
Standard Drug (Diclofenac) | ~80% at similar concentration |
Case Studies
A notable case study involved the synthesis and evaluation of ethyl 5-chloro derivatives for their pharmacological profiles. The study reported that certain derivatives not only demonstrated potent anticancer activity but also exhibited favorable safety profiles in preliminary toxicity assessments. This dual activity makes them promising candidates for further development as therapeutic agents .
Properties
CAS No. |
89438-38-0 |
---|---|
Molecular Formula |
C10H9ClN2O3 |
Molecular Weight |
240.64 g/mol |
IUPAC Name |
ethyl 5-chloro-3-oxo-2H-indazole-1-carboxylate |
InChI |
InChI=1S/C10H9ClN2O3/c1-2-16-10(15)13-8-4-3-6(11)5-7(8)9(14)12-13/h3-5H,2H2,1H3,(H,12,14) |
InChI Key |
OJSWBXRXQATKBH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1C2=C(C=C(C=C2)Cl)C(=O)N1 |
Origin of Product |
United States |
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